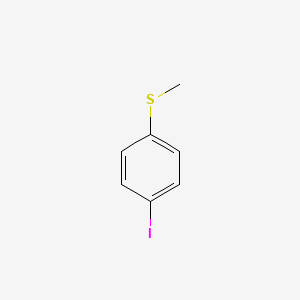

4-Iodothioanisole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQFOKHFPSTYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374770 | |

| Record name | 4-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35371-03-0 | |

| Record name | 4-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodothioanisole

Lithiation-Iodination Protocols

A common and effective method for the preparation of 4-iodothioanisole involves a lithiation-iodination sequence. rsc.orgcommonorganicchemistry.com This approach typically starts from a readily available precursor, such as 4-bromothioanisole (B94970). rsc.org The process begins with a lithium-halogen exchange, where an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), is used to replace the bromine atom with a lithium atom at low temperatures, typically -78 °C. rsc.orgharvard.edu This generates a highly reactive aryllithium intermediate. Subsequent quenching of this intermediate with an iodine source, like molecular iodine (I₂), introduces the iodine atom onto the aromatic ring to yield this compound. rsc.orgcommonorganicchemistry.com

One documented procedure involves dissolving 4-bromothioanisole in anhydrous diethyl ether and cooling the solution to -78°C. rsc.org tert-Butyllithium is then added dropwise, and the mixture is stirred for a period before a solution of iodine in diethyl ether is introduced. rsc.org After a series of workup steps including washing with sodium thiosulfate (B1220275) solution to remove excess iodine, and recrystallization, this compound can be isolated in good yield, with one study reporting 81%. rsc.org

Table 1: Lithiation-Iodination of 4-Bromothioanisole

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-Bromothioanisole | 1. t-BuLi2. I₂ | Diethyl ether | -78 °C to 0 °C | 81% | rsc.org |

Lithiation-Iodination Protocols

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent another significant pathway to aryl iodides like this compound. frontiersin.orgwikipedia.org The aromatic Finkelstein reaction involves the conversion of an aryl bromide or chloride to an aryl iodide. wikipedia.orgspringernature.com This transformation is often catalyzed by transition metals, with copper(I) iodide being a common catalyst, often in the presence of a ligand such as a diamine. wikipedia.org The reaction's success often relies on Le Chatelier's principle, where the precipitation of the less soluble sodium bromide or chloride in a suitable solvent drives the equilibrium towards the formation of the desired aryl iodide. wikipedia.orgnih.gov

While aryl chlorides and bromides are generally less reactive than their alkyl counterparts in nucleophilic substitution, the use of catalysts has made this a viable synthetic route. wikipedia.org Nickel bromide in combination with tri-n-butylphosphine has also been identified as a suitable catalytic system for this transformation. wikipedia.org More recently, photo-induced, metal-free versions of the aromatic Finkelstein reaction have been developed, offering a milder alternative. springernature.com This method uses UV light to facilitate the reaction between an aryl bromide and sodium iodide, with a catalytic amount of molecular iodine, at room temperature. springernature.com

Reactivity and Mechanistic Investigations of 4 Iodothioanisole

Carbon-Iodine Bond Reactivity

The carbon-iodine (C-I) bond in 4-iodothioanisole is a focal point of its reactivity, participating in a variety of synthetic transformations.

The iodine atom on the aromatic ring of this compound makes it a suitable substrate for nucleophilic substitution reactions. cymitquimica.com In these reactions, an electron-rich species, known as a nucleophile, replaces the iodide leaving group. wikipedia.org The presence of the electron-withdrawing nitro group in nitroaromatics, for instance, facilitates nucleophilic attack, a principle that underlies the Vicarious Nucleophilic Substitution (VNS) reaction. organic-chemistry.org While direct nucleophilic substitution on aryl halides like this compound can be challenging compared to aliphatic systems, certain conditions and activating groups can promote this transformation. chemistrysteps.com For example, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. cas.cn

The C-I bond of this compound readily undergoes oxidative addition, a fundamental step in many transition metal-catalyzed cross-coupling reactions. uwindsor.ca This process involves the insertion of a low-valent metal center, typically palladium(0) or nickel(0), into the C-I bond, leading to a higher oxidation state metal complex. uwindsor.carsc.org This initial activation is often the rate-limiting step in catalytic cycles, particularly with less reactive aryl halides. uwindsor.ca

A notable application of this reactivity is the Heck reaction, where this compound can be coupled with alkenes. In a gold-catalyzed version of this reaction, the oxidative addition of this compound to a Au(I) complex is a key step, although the strong chelation of the sulfur atom to the gold catalyst can sometimes hinder the reaction. researchgate.netchemrxiv.org Similarly, in palladium-catalyzed reactions like the Suzuki and Stille couplings, the oxidative addition of the aryl iodide is the first step, followed by transmetalation and reductive elimination to form the new carbon-carbon bond. libretexts.org

Recent research has demonstrated that an external electric field can induce the homocoupling of this compound in the presence of a nickel(0) complex at room temperature, a reaction that does not proceed otherwise. rsc.orgencyclopedia.pub This finding highlights the potential of external stimuli to modulate and promote oxidative addition pathways. rsc.org

| Reaction Type | Catalyst | Coupling Partner | Key Mechanistic Step |

|---|---|---|---|

| Heck Reaction | Gold(I) Complex | Alkenes | Oxidative addition of C-I bond to Au(I) center. researchgate.netchemrxiv.org |

| Homocoupling | Nickel(0) Complex | Another molecule of this compound | Electric-field-induced oxidative addition. rsc.org |

| Cross-Coupling | Palladium(0) Complex | Organotin or organoboron reagents | Oxidative addition of C-I bond to Pd(0) center. libretexts.org |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Terminal Alkynes | Oxidative addition of C-I bond to Pd(0) center. acs.org |

Nucleophilic Substitution Processes

Thioether Group Reactivity

The thioether (methylthio) group in this compound exhibits its own characteristic reactivity, primarily involving oxidation and coordination to metal ions.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org This transformation is a common and important reaction in organic synthesis, as sulfoxides and sulfones are valuable synthetic intermediates and are present in many biologically active molecules. cdmf.org.br

The selective oxidation of sulfides to either sulfoxides or sulfones can be challenging but is achievable by carefully controlling the reaction conditions, such as the oxidant, catalyst, and temperature. acsgcipr.orgresearchgate.net A variety of oxidizing agents, including hydrogen peroxide, are commonly employed for this purpose. researchgate.netorganic-chemistry.org The oxidation often proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone. researchgate.net

Metal-based catalysts, such as tungstates like NiWO₄ and α-Ag₂WO₄, have been shown to be effective in catalyzing the selective oxidation of sulfides to sulfones. cdmf.org.br The mechanism of these reactions can involve the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen. cdmf.org.br

| Product | Oxidation State of Sulfur | Typical Reagents |

|---|---|---|

| 4-Iodophenyl methyl sulfoxide | +2 | Controlled amount of H₂O₂, m-CPBA |

| 4-Iodophenyl methyl sulfone | +4 | Excess H₂O₂ with catalyst (e.g., NiWO₄), KMnO₄. cdmf.org.brorganic-chemistry.org |

The coordination of the thioether group to a metal center can influence the electronic properties and reactivity of the entire molecule. mdpi.com For example, in catalytic reactions, the coordination of the sulfur atom to the metal catalyst can sometimes be a deactivating pathway, as seen in the gold-catalyzed Heck reaction where strong chelation can quench the catalyst. chemrxiv.org Conversely, the thioether group can be intentionally incorporated into a ligand scaffold to modulate the properties of a metal complex for specific applications in areas like sensing or catalysis. mdpi.com

Oxidation Reactions (e.g., Sulfoxides, Sulfones Formation)

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. msu.edu The directing effects of the existing substituents, the iodo group and the methylthio group, determine the position of the incoming electrophile.

Both the iodine atom and the methylthio group are ortho-, para-directing groups. msu.edu This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. However, the methylthio group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene, while the iodo group is a deactivating group. msu.edu When both are present, their directing effects are cooperative. The positions ortho to the activating methylthio group (and meta to the iodo group) and the position ortho to the iodo group (and meta to the methylthio group) are the potential sites for substitution. The interplay between the activating/deactivating nature and the steric hindrance of the substituents will influence the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org For instance, nitration of this compound would likely yield a mixture of products with the nitro group introduced at the positions ortho to the methylthio group.

Catalytic Transformations Involving 4 Iodothioanisole

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Iodothioanisole serves as a key building block in several such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, C-N, Heck)

Palladium catalysis is preeminent in cross-coupling chemistry due to its high functional group tolerance and catalytic efficiency. libretexts.orgrsc.orguwindsor.ca this compound readily participates in several palladium-catalyzed reactions.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. researchgate.netdntb.gov.uaresearchgate.netcolab.ws For instance, it can be coupled with terminal alkynes in the presence of a palladium catalyst, often with a copper co-catalyst, to produce substituted aryl alkynes. libretexts.orgresearchgate.net A notable application is the synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires, where this compound is coupled with protected bis(alkynes) following in situ desilylation. researchgate.net Similarly, the synthesis of 1-ethynyl-4-(methylthio)benzene has been achieved through the palladium-catalyzed coupling of this compound with trimethylsilylacetylene, followed by a desilylation step.

C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, allow for the formation of aryl amines from aryl halides. uni-muenchen.denih.gov These reactions typically involve a palladium catalyst and a phosphine (B1218219) ligand. libretexts.org While specific examples detailing the C-N coupling of this compound are less common in the provided literature, the general applicability of palladium catalysis to aryl iodides suggests its feasibility. uni-muenchen.denih.gov

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene. rsc.orgbeilstein-journals.orgnrochemistry.com this compound has been effectively coupled with allylamine (B125299) in an amine-directed Mizoroki-Heck arylation, yielding the corresponding product without oxidation of the sulfur atom. rsc.org In a different context, gold-catalyzed Heck-type reactions of this compound have been explored, although with lower yields attributed to potential catalyst quenching by the sulfur atom. researchgate.netchemrxiv.org

Table 1: Examples of Palladium-Catalyzed Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | Trimethylsilylacetylene | Pd catalyst | Not specified | 1-((Trimethylsilyl)ethynyl)-4-(methylthio)benzene | Not specified | |

| Mizoroki-Heck | Allylamine | Not specified | Not specified | 3-(4-(Methylthio)phenyl)prop-1-en-1-amine | 65% | rsc.org |

| Sonogashira | Protected bis(alkynes) | Not specified | In situ desilylation | Oligo(arylene–ethynylene) | Up to 70% | researchgate.net |

Nickel-Catalyzed Coupling Reactions

Nickel, being a more earth-abundant and economical alternative to palladium, has gained significant traction in cross-coupling reactions. princeton.edu Nickel catalysts can mediate the coupling of aryl halides, including this compound, with various partners. researchgate.net An important application is in the synthesis of axially chiral biaryl compounds via asymmetric Ullmann coupling. organic-chemistry.org Furthermore, nickel catalysis has been instrumental in the development of electro- and photocatalytic cross-coupling methodologies. nih.gov A notable example is the photochemical asymmetric nickel-catalyzed coupling of anhydrides with 4-alkyl dihydropyridines, which proceeds without an external photocatalyst. nih.gov

Copper-Mediated Reactions (e.g., Ullmann-Type Couplings)

Copper-mediated cross-coupling reactions, particularly Ullmann-type condensations, are classical methods for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. sioc-journal.cnwikipedia.orgmdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of soluble copper catalysts and ligands. wikipedia.orgtcichemicals.com The Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. organic-chemistry.orgwikipedia.org While direct examples with this compound are not extensively detailed, the general mechanism involves the in situ formation of a copper(I) species that reacts with the aryl halide. wikipedia.org

Electric Field-Induced Catalysis

A frontier in catalysis involves the use of external electric fields to influence reaction rates and pathways. encyclopedia.pubmdpi.comresearchgate.net Research has demonstrated that an external electric field can induce the homocoupling of this compound in the presence of a nickel(0) complex, a reaction that does not proceed under ambient conditions without the field. rsc.org Using scanning tunneling microscopy break-junction (STM-BJ) techniques, it was shown that applying an electric field promotes the coupling of this compound at room temperature to form 4,4'-dithiomethylbiphenyl. researchgate.netrsc.org The extent of product formation was found to be modulated by the magnitude of the applied bias voltage. rsc.org This phenomenon is attributed to the stabilization of the transition state for the oxidative addition of the nickel catalyst to the carbon-iodine bond by the electric field. rsc.org

Table 2: Electric Field-Induced Homocoupling of this compound

| Reactant | Catalyst | Environment | Applied Bias | Product | Observation | Reference |

|---|---|---|---|---|---|---|

| This compound | Ni(COD)(DQ) | STM-BJ in TCB | 100 mV | 4,4'-Dithiomethylbiphenyl | Product detected by HRMS | rsc.org |

| This compound | Ni(COD)(DQ) | STM-BJ in TCB | 5 mV | 4,4'-Dithiomethylbiphenyl | Lower intensity of product detected | rsc.org |

| This compound | Ni(COD)(DQ) | TCB or DMF solution | 0 mV (24h) | No reaction | No coupling product observed | rsc.org |

Bimetallic Catalysis Paradigms

Bimetallic catalysts, which contain two different metals, can exhibit synergistic effects, leading to enhanced activity and selectivity compared to their monometallic counterparts. mdpi.comosti.govnchu.edu.tw The modification of a catalyst with a second metal can alter its electronic and geometric properties, thereby influencing its catalytic performance. nchu.edu.tw In the context of cross-coupling, bimetallic systems like palladium-copper are well-known, particularly in the Sonogashira reaction where copper acts as a co-catalyst. libretexts.org While specific studies focusing on novel bimetallic catalysts for reactions of this compound are not detailed in the provided sources, the principles of bimetallic catalysis are broadly applicable and represent a promising area for future research. researchgate.netrsc.org

Photocatalysis and Visible-Light-Driven Reactions

Photocatalysis, which utilizes light to drive chemical reactions, offers a sustainable approach to organic synthesis. mdpi.comresearchgate.netnih.gov Visible-light-driven reactions are particularly attractive as they use a low-energy, abundant light source. thieme-connect.comthieme-connect.com In recent years, the merger of nickel catalysis with photochemistry has led to a paradigm shift in cross-coupling reactions. nih.gov For instance, visible-light-driven methods have been developed for the synthesis of asymmetrical phosphines and phosphonium (B103445) salts. researchgate.netuni-regensburg.de One study noted that the arylation of diphenylphosphine (B32561) with electron-rich aryl iodides like this compound selectively furnished phosphine products, presumably for steric reasons. researchgate.net Furthermore, photocatalysis has been employed for the formation of carbon-sulfur bonds, such as in the synthesis of benzothiophenes, highlighting the relevance of this technology for sulfur-containing compounds. beilstein-journals.org

Dynamic Coordination Transformation of Active Sites in Catalysis

In many catalytic processes, the active site of a catalyst is not a rigid, static entity. Instead, it undergoes dynamic transformations in its coordination environment throughout the catalytic cycle. These changes are fundamental to the catalyst's ability to facilitate chemical reactions. The catalytic transformations of this compound, particularly in palladium-catalyzed cross-coupling reactions, provide a clear illustration of this principle. The palladium catalyst's coordination sphere and oxidation state dynamically alter to accommodate the various stages of the reaction, such as oxidative addition, transmetalation, and reductive elimination.

A prime example of this dynamic process can be observed in the Heck reaction, a method for forming a substituted alkene. wikipedia.orgbyjus.com The catalytic cycle typically begins with a palladium(0) species, which is coordinatively unsaturated. uwindsor.ca This active form of the catalyst undergoes oxidative addition with this compound. During this step, the palladium center inserts itself into the carbon-iodine bond, leading to a change in its oxidation state from Pd(0) to Pd(II) and an expansion of its coordination sphere to accommodate the aryl group and the iodide. libretexts.org Subsequently, the alkene reactant coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. byjus.com The cycle concludes with a β-hydride elimination to form the product and reductive elimination, which regenerates the active Pd(0) catalyst, ready to start a new cycle. libretexts.org Each step involves a significant and essential change in the coordination environment of the palladium active site.

Similarly, in the Suzuki-Miyaura coupling, which joins this compound with an organoboron compound, the palladium catalyst undergoes a comparable series of dynamic coordination changes. wikipedia.orglibretexts.org The cycle is initiated by the oxidative addition of this compound to a Pd(0) complex. libretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.org This step often requires the action of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species. libretexts.org

The Sonogashira coupling, which forges a bond between this compound and a terminal alkyne, also operates through a catalytic cycle characterized by dynamic coordination transformations at the palladium active site. researchgate.netwikipedia.org This reaction often employs a copper co-catalyst. The palladium cycle involves the oxidative addition of this compound to a Pd(0) species. wikipedia.org Concurrently, the copper cycle activates the terminal alkyne. In the transmetalation step, the copper acetylide transfers the alkynyl group to the palladium(II) complex. The subsequent reductive elimination yields the coupled product and the Pd(0) catalyst. wikipedia.org

Beyond palladium catalysis, other transition metals can also exhibit dynamic coordination transformations in reactions involving this compound. For instance, gold-catalyzed Heck-type reactions have been reported. A proposed mechanism involves the oxidative addition of the aryl iodide to a Au(I) complex to form a Au(III) intermediate, showcasing a change in the coordination and oxidation state of the gold active site. chemrxiv.org Copper-catalyzed reactions, such as the formation of sulfones from sulfinic acid salts and aryl iodides like this compound, also proceed through catalytic cycles with dynamic changes at the copper center. figshare.com

The following tables summarize key research findings for some of these catalytic transformations involving this compound, highlighting the dynamic nature of the catalyst's active site.

Table 1: Palladium-Catalyzed Heck Reaction of this compound

| Alkene Reactant | Catalyst System | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Allylamine | Pd(OAc)₂ / AgOAc | CO₂ (7 eq.) | TFA | 65% | rsc.org |

| 1-Allyladamantane | MeDalPhosAuCl / AgOTf | K₂CO₃ | Dioxane | 17% | chemrxiv.org |

This table presents data on the Heck reaction, where the palladium catalyst dynamically cycles between Pd(0) and Pd(II) oxidation states.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 41-92% | scielo.org.mx |

| Phenylboronic acid | Photoswitchable Pd-complex | K₂CO₃ | DMF/H₂O | Not specified | researchgate.net |

This table illustrates the Suzuki-Miyaura coupling, where the coordination sphere of the palladium catalyst changes during oxidative addition, transmetalation, and reductive elimination.

Table 3: Palladium-Copper Co-catalyzed Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Trimethylsilylacetylene | Pd(II) complexes | Not specified | Not specified | S-(4-ethynylphenyl) ethanethiolate precursor | researchgate.net |

| Terminal Alkynes | Pd/Cu | Not specified | Not specified | N,N-dialkyl-2-(1-alkynyl)anilines | acs.org |

This table showcases the Sonogashira coupling, highlighting the interplay between palladium and copper catalysts, both of which undergo dynamic changes in their coordination environments.

Table 4: Other Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst System | Reactants | Product | Reference |

|---|---|---|---|---|

| Homogeneous Coupling | Nickel(0) Complex | p-iodothioanisole and 4-iodo-4'-thiomethylbiphenyl | 4,4'-dithiomethylbiphenyl, 4,4'-dithiomethylterphenyl, and 4,4'-dithiomethyltetraphenyl | chemrxiv.org |

| Sulfone Formation | (CuOTf)₂PhH / N,N'-dimethylethylenediamine | 4-iodoanisole and 4-toluenesulfinic acid, sodium salt | 1-methoxy-4-(toluene-4-sulfonyl)-benzene | figshare.com |

This table demonstrates that dynamic catalytic processes involving aryl iodides are not limited to palladium, with nickel and copper also serving as effective catalysts.

Applications of 4 Iodothioanisole in Advanced Organic Synthesis

Construction of Carbon-Carbon and Carbon-Sulfur Bonds

4-Iodothioanisole is a key reagent for forging new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds, which are fundamental operations in organic synthesis. Current time information in Bangalore, IN.biosynth.com The presence of the iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Current time information in Bangalore, IN.

These reactions are powerful tools for creating complex organic molecules from simpler precursors. Notable C-C bond-forming reactions involving this compound include:

Heck Reaction: This reaction couples this compound with alkenes to form substituted alkenes. For instance, it has been effectively coupled with allylamine (B125299) without oxidation of the sulfur atom. publish.csiro.au However, in some catalytic systems, such as gold-catalyzed Heck reactions, the sulfur atom in this compound can chelate to the metal catalyst, which may reduce the reaction's efficiency. lancs.ac.uk

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with organoboron compounds. It is a widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. researchgate.net

Sonogashira Coupling: This reaction couples this compound with terminal alkynes to produce substituted alkynes. This method is particularly important for the synthesis of linear, rigid structures like those found in molecular wires. publish.csiro.auscispace.com

Hiyama Coupling: This involves the cross-coupling of this compound with organosilicon compounds. acs.org

The following table summarizes the application of this compound in various C-C cross-coupling reactions.

| Coupling Reaction | Reactant 2 Type | Product Type | Catalyst System (Example) |

| Heck | Alkene | Substituted Alkene | Palladium-based publish.csiro.au |

| Suzuki-Miyaura | Organoboron | Biaryl | Palladium-based researchgate.net |

| Sonogashira | Terminal Alkyne | Substituted Alkyne | Palladium/Copper publish.csiro.auscispace.com |

| Hiyama | Organosilicon | Biaryl | Palladium-based acs.org |

In addition to C-C bond formation, this compound is also a precursor for creating C-S bonds. The methylthio group can be modified, or the entire thioanisole (B89551) moiety can be incorporated into larger molecules, which is significant for synthesizing sulfur-containing compounds.

Synthesis of Molecular Wires and Molecular Electronic Components

A significant application of this compound is in the field of molecular electronics, where it serves as a crucial building block for the synthesis of molecular wires. publish.csiro.aulancs.ac.ukscispace.com These are chain-like molecules designed to conduct electrical current at the nanoscale. slideshare.net Oligo(arylene-ethynylene)s (OAEs) are a prominent class of molecular wires, and this compound is frequently used in their construction via Sonogashira cross-coupling reactions. publish.csiro.aulancs.ac.ukscispace.comresearchgate.net

In a typical synthesis, this compound is coupled with a molecule containing two terminal alkyne groups, extending the conjugated system. publish.csiro.auscispace.com The thioether group (-SMe) in this compound is particularly important as it can act as an "anchor" or "alligator clip," binding the molecular wire to gold electrodes in a molecular junction. researchgate.netpublish.csiro.au This allows for the measurement of the single-molecule conductance. publish.csiro.auscispace.com

Research has shown that this compound can be used to create a variety of OAEs with different aromatic cores, such as thiophene (B33073), naphthalene, and anthracene. publish.csiro.auscispace.com The resulting molecular wires have been studied to understand the relationship between their chemical structure and their electrical conductance. publish.csiro.auscispace.comacs.org For example, a convenient one-pot, two-step synthesis has been developed for OAE-type molecular wires with yields up to 70% using this compound. publish.csiro.aulancs.ac.ukscispace.com

The table below provides examples of OAE molecular wires synthesized using this compound and their resulting yields.

| Arylene Core of Bis(alkyne) | Product Yield | Reference |

| 2,5-thienyl | 50% | publish.csiro.auscispace.com |

| 1,4-naphthylene | 73% | publish.csiro.auscispace.com |

| 9,10-anthrylene | 75% | publish.csiro.auscispace.com |

These studies are crucial for developing predictive tools in molecular electronics and designing new molecular-scale electronic components. publish.csiro.auresearchgate.netscispace.com

Precursor for Heterocyclic and Biologically Active Compounds

This compound and its isomers are valuable precursors in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. ias.ac.inekb.eg These compounds form the backbone of many biologically active molecules and pharmaceuticals. rsc.orgresearchgate.net

One important class of heterocyclic compounds that can be synthesized from precursors like iodothioanisoles are benzothiophenes. ias.ac.inresearchgate.net For example, 2-iodothioanisole (B1305124) can be reacted with terminal alkynes through Sonogashira coupling, followed by an electrophilic cyclization to yield substituted benzothiophenes. ias.ac.in These benzothiophene (B83047) derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties. ias.ac.in Some synthesized benzothiophenes have demonstrated high antibacterial activity against S. aureus and potential as antifungal agents. ias.ac.in

The synthesis often involves a multi-step process:

Sonogashira Coupling: Reaction of the iodothioanisole with a protected alkyne (e.g., trimethylsilylacetylene). ias.ac.in

Desilylation: Removal of the protecting group to reveal the terminal alkyne. ias.ac.in

Cyclization: An intramolecular reaction to form the thiophene ring fused to the benzene (B151609) ring. ias.ac.in

This strategic use of this compound and its related isomers opens pathways to novel heterocyclic structures that can be screened for potential use as drug candidates. ias.ac.in

Role in Medicinal Chemistry and Pharmaceutical Intermediates Synthesis

In the realm of medicinal chemistry, this compound serves as a key pharmaceutical intermediate. keyingchem.combldpharm.com Its ability to participate in various coupling reactions makes it a versatile building block for constructing the complex molecular skeletons of many therapeutic agents. chemimpex.comlookchem.com

The thioanisole moiety itself is present in a number of biologically active compounds, and the ability to introduce it into a molecule via this compound is synthetically valuable. Furthermore, derivatives of iodothioanisole are used in the development of new drugs and agrochemicals, such as pesticides. lookchem.com For instance, 3-Amino-4-iodothioanisole, a related compound, has been noted for its potential use in radiopharmaceuticals, where the iodine atom could be replaced with a radioactive isotope for imaging or therapeutic purposes.

The synthesis of sp3-rich compounds, which are increasingly important in drug discovery, can also utilize this compound as a starting material in nickel-catalyzed reductive cross-coupling reactions. d-nb.infocam.ac.uk This highlights its utility in creating a diverse range of molecular structures relevant to pharmaceuticals.

Development of Materials with Specific Electrical and Optical Properties

Beyond its use in molecular wires, this compound is instrumental in developing a broader range of functional materials with tailored electrical and optical properties. biosynth.comdakenchem.com The incorporation of the thioether group from this compound into larger molecules can significantly influence the material's properties.

In materials science, the thioether group is known to be a moderately strong π-electron-donating substituent. researchgate.net This electronic characteristic can lead to materials with high-lying highest occupied molecular orbitals (HOMOs), which is a desirable feature for promoting charge transport. researchgate.net This is particularly relevant for the development of organic thermoelectric materials, which can convert heat into electricity. rsc.org

The optical properties of materials derived from this compound are also an area of active research. biosynth.comsocratica.com For example, tris-heteroleptic cyclometalated iridium complexes, which are important in phosphorescent emitters and functional materials, have been synthesized using this compound. acs.org The compound itself exhibits interesting optical behavior; it is yellowish in solution but orange in the solid state, a change attributed to the free rotation around the carbon-iodine bond in the solid state. biosynth.com This sensitivity to its environment suggests potential applications in sensors or responsive materials. biosynth.com Furthermore, research has shown that an applied electric field can promote the coupling of this compound, indicating its potential use in electric field-induced catalysis for material synthesis. mdpi.com

Theoretical and Computational Studies of 4 Iodothioanisole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a central tool for studying 4-iodothioanisole and its derivatives. ekb.eg DFT calculations are used to determine various properties, including optimized molecular geometries, electronic structures, and the energies of frontier molecular orbitals. wikipedia.orgekb.egmit.edu This method is favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgaimspress.com

In the context of this compound, DFT is employed to predict how the molecule will behave in different chemical environments and to understand the nature of its chemical bonds. stackexchange.com For instance, DFT calculations can reveal the distribution of electron density within the molecule, highlighting regions that are more likely to participate in chemical reactions. taylor.eduyoutube.com These calculations are foundational for more complex studies, such as those investigating charge transport and reaction mechanisms.

Quantum Chemical Methods

Quantum chemical methods encompass a broad range of techniques used to solve the Schrödinger equation for molecular systems, providing a detailed understanding of their electronic properties. mit.edutaylor.edu These methods are broadly categorized into wave function theory (WFT) and density functional theory (DFT). taylor.edu While DFT focuses on the electron density, WFT methods deal directly with the many-electron wave function. taylor.edu

For this compound, various quantum chemical methods are applied to corroborate and expand upon findings from DFT. researchgate.net These can include more computationally intensive ab initio methods that provide a higher level of theoretical accuracy. stackexchange.com The choice of method often depends on the specific property being investigated and the desired level of precision. wikipedia.org Multiconfigurational quantum chemical methods, for example, are employed for systems with complex electronic structures, such as those involving heavy elements or multiple bonds. rsc.org

Investigations of Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO)

A key focus of theoretical studies on this compound is the characterization of its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mit.edursc.org These frontier orbitals are critical in determining a molecule's chemical reactivity and its optical and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.comiqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. ossila.comlibretexts.org It influences the molecule's color, its ability to absorb light, and its electrical conductivity. ossila.comlibretexts.org For molecules like this compound used in molecular electronics, a smaller HOMO-LUMO gap can facilitate the movement of electrons, leading to higher conductance. nih.gov Theoretical calculations provide the energies of these orbitals and visualize their spatial distribution, offering insights into how the molecule will interact with other species or with electrodes in a molecular device. rsc.orgossila.com

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy level of the highest energy electrons available for donation. ossila.com |

| LUMO Energy | -1.5 eV | Represents the energy level of the lowest energy empty orbital available to accept electrons. ossila.com |

| HOMO-LUMO Gap | 4.3 eV | Determines the energy required for electronic excitation and influences electrical conductivity. ossila.comlibretexts.org |

Simulations of Charge Transport and Quantum Interference in Molecular Junctions

This compound and its derivatives are of significant interest for their potential use in molecular electronics, where single molecules are used as components in electronic circuits. rsc.orgnih.gov Computational simulations are essential for understanding how charge is transported through these molecules when they are placed between two electrodes, forming a molecular junction. utwente.nlaps.org These simulations often combine DFT with non-equilibrium Green's function (NEGF) methods to model the flow of electrons. aps.org

A fascinating phenomenon observed in these systems is quantum interference (QI). rsc.orgrug.nl QI arises from the wave-like nature of electrons, where different pathways for electron transport through the molecule can interfere constructively or destructively. acs.orgresearchgate.net Destructive QI can lead to a significant suppression of conductance, while constructive QI can enhance it. rsc.orgacs.org Theoretical studies on this compound-containing systems have shown that the connectivity of the molecule to the electrodes and its internal structure can be designed to control these interference effects. rsc.orgacs.org This offers a powerful strategy for tuning the electrical properties of molecular devices. acs.org

| Conductance State | Description | Origin |

|---|---|---|

| High Conductance (HC) | Efficient charge transport through the molecule. | Results from the π-bond of the pyridine (B92270) ring binding to the gold substrate (π-binding). nih.gov |

| Low Conductance (LC) | Suppressed charge transport. | Caused by the N atom binding to the gold substrate (σ-binding). nih.gov |

Mechanistic Insights from Computational Modeling

Computational modeling provides invaluable mechanistic insights into the chemical reactions and physical processes involving this compound. nih.govdiva-portal.orgnih.gov By simulating reaction pathways and calculating the energies of transition states and intermediates, researchers can elucidate the step-by-step mechanisms of complex transformations. nih.govnumberanalytics.com This is particularly useful for understanding reactions that are difficult to study experimentally. mit.edu

For example, computational models can be used to predict the most likely products of a reaction involving this compound and to identify the factors that control its selectivity. diva-portal.orgnumberanalytics.com In the context of molecular electronics, these models can help to understand how the molecule binds to electrode surfaces and how this interface affects charge transport. nih.govbeilstein-journals.org By providing a detailed, atomistic view of these processes, computational modeling guides the rational design of new molecules with tailored properties for specific applications. mit.edudiva-portal.org

Green Chemistry Principles in 4 Iodothioanisole Research

Atom Economy and Efficiency in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comnumberanalytics.comjocpr.com The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.comstudymind.co.uk

In research involving 4-Iodothioanisole, synthetic efficiency is often enhanced through strategies like one-pot reactions. For example, a convenient two-step, one-pot synthesis of oligo(arylene–ethynylene) (OAE) molecular wires utilizes this compound in a Sonogashira cross-coupling reaction. This process, which involves an in situ desilylation followed by the coupling reaction, achieves yields of up to 70%. publish.csiro.auscispace.com This approach is advantageous as it avoids the separate synthesis and purification of sensitive terminal dialkyne intermediates, which would involve additional steps and potential for material loss. publish.csiro.auscispace.com

Table 1: Examples of Efficient Synthetic Pathways Involving this compound

| Reaction Type | Reactants | Product | Key Efficiency Feature | Yield |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | This compound, terminal dialkynes | Oligo(arylene–ethynylene)s | One-pot, two-step synthesis with in situ deprotection | Up to 75% scispace.com |

This table illustrates synthetic methods where the efficiency is enhanced, contributing to better atom economy.

Use of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green chemistry, aiming to replace hazardous substances with safer, more environmentally benign alternatives. paperpublications.orgresearchgate.net Ideal green solvents are non-toxic, non-volatile, readily available, and recyclable. paperpublications.orgorientjchem.org

In documented syntheses involving this compound, various solvents have been employed, including nitromethane, triethylamine, hexane, and ethyl acetate. nih.gov While effective, the green credentials of these traditional organic solvents are often questionable. The trend in green chemistry is to move towards alternatives like water, supercritical fluids (e.g., scCO₂), and ionic liquids. orientjchem.orgchemistryviews.orgkahedu.edu.in Water is a particularly attractive solvent as it is non-toxic, though its use can be limited by the solubility of organic reactants. kahedu.edu.in In some cases, reactions like the Diels-Alder are even accelerated in aqueous media. kahedu.edu.in

For instance, research has shown that toluene (B28343) can serve as a "greener" substitute for more hazardous solvents like dichloromethane (B109758) in oligonucleotide synthesis, a field that uses reagents structurally related to this compound. iupac.org Similarly, the use of ethanol (B145695) as a solvent in hydrogen peroxide-mediated syntheses represents a move toward more benign options. mdpi.com

The choice of reagents is also important. Syntheses involving this compound have utilized reagents such as iodine (I₂), N-Bromosuccinimide (NBS), and palladium complexes. researchgate.netnih.gov While effective, green chemistry encourages the search for less toxic alternatives and the use of catalytic amounts of reagents instead of stoichiometric ones to minimize environmental impact. researchgate.netacsgcipr.org

Table 2: Evaluation of Solvents Used in Aromatic Compound Synthesis

| Solvent | Typical Use in Synthesis | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane | Common reaction solvent | Volatile, toxic, suspected carcinogen iupac.org |

| Toluene | Alternative to Dichloromethane | Lower vapor pressure, established environmental fate, but still a VOC iupac.org |

| Ethanol | Reaction solvent | Green solvent, renewable, biodegradable mdpi.com |

| Water | Reaction solvent | Most benign solvent, non-toxic, but limited by reactant solubility kahedu.edu.in |

| Ionic Liquids | Alternative solvent system | Low volatility, tunable properties, but toxicity and biodegradability can vary chemistryviews.orgmdpi.com |

This table provides a comparative overview of common and green solvents relevant to syntheses in organic chemistry.

Catalytic versus Stoichiometric Approaches

A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.netacsgcipr.org Catalysts, used in small amounts, can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and require at least a 1:1 molar ratio with the starting material. acsgcipr.org This distinction means that catalytic approaches generate significantly less waste. researchgate.netacsgcipr.org Furthermore, catalysts can enable reactions to proceed under milder conditions and with higher selectivity, which enhances atom economy and reduces energy consumption. acsgcipr.org

The synthesis and reactions of this compound provide clear examples of the application of catalysis. The Sonogashira cross-coupling reaction, for instance, relies on a palladium catalyst, often in combination with a copper co-catalyst, to form carbon-carbon bonds. publish.csiro.auscispace.com Specific catalytic systems used in reactions with this compound include [Pd₂(dba)₃]/JohnPhos and Pd(PPh₃)₂Cl₂/CuI. scispace.comnih.gov These catalytic methods are superior to stoichiometric alternatives that would require large quantities of metal reagents, leading to significant metallic waste.

Similarly, the synthesis of phenols from aryl halides can be achieved using a nickel-based catalytic system with nitrous oxide (N₂O) as the oxygen atom source under mild conditions. nih.gov This catalytic process represents a significant improvement over traditional methods that might require harsh conditions or stoichiometric activating agents. The development of asymmetric catalysis, which uses chiral catalysts to produce specific enantiomers, further highlights the power of catalytic methods in creating complex molecules with high precision and efficiency. nobelprize.org

Waste Prevention and Minimization Strategies

Waste prevention is the first and most important principle of green chemistry: it is better to prevent the formation of waste than to treat or clean it up after it has been created. aarf.asiaepa.gov This principle is closely linked to others, such as atom economy and the use of catalysis.

In the context of this compound research, several strategies contribute to waste minimization. One-pot syntheses, as mentioned previously, are a prime example. publish.csiro.auscispace.com By telescoping multiple reaction steps into a single procedure, the need for intermediate work-up, separation, and purification is reduced, which in turn minimizes the use of solvents and chromatography materials, thereby preventing waste generation. solubilityofthings.com The in situ deprotection of a trimethylsilyl (B98337) group in the synthesis of OAEs is a specific tactic that avoids the handling and potential decomposition of a sensitive intermediate, preventing the waste associated with side reactions or product loss. publish.csiro.auscispace.com

The use of recoverable and reusable catalysts is another key strategy. mdpi.com For example, catalysts can be immobilized on solid supports, which facilitates their separation from the reaction mixture and allows them to be reused in subsequent reactions, reducing both cost and waste. acsgcipr.orgrsc.org

Process optimization, including the use of modern analytical techniques to monitor reactions in real-time, can also minimize waste by ensuring reactions are run under the most efficient conditions, preventing the formation of byproducts and the unnecessary use of excess reagents. solubilityofthings.comresearchgate.net The overarching goal is to design processes where the only output is the desired product, a concept central to sustainable manufacturing. uwf.edugreen.earth

Q & A

Q. What are the established synthetic routes for 4-Iodothioanisole, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound typically involves alkylation or iodination of precursor molecules. For example, demethylation of intermediates like 4-chloro-2-iodoanisole followed by alkylation with aryl Grignard reagents has been reported . Key parameters include:

- Temperature : Optimal ranges (e.g., 0–25°C) to prevent side reactions.

- Catalyst : Use of transition-metal catalysts (e.g., CuI) for cross-coupling reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, methanol) to enhance solubility and reaction efficiency .

Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm purity and structure .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).

- Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C-I stretch at ~500 cm⁻¹) for functional group confirmation.

- Elemental Analysis : Validate empirical formula (e.g., C₇H₇IS) within ±0.3% deviation .

- Melting Point : Compare observed values (e.g., 48–51°C) with literature to detect impurities .

Q. What solvents and storage conditions are optimal for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Soluble in methanol, DCM, and DMF; insoluble in water or hexane .

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and iodine loss.

- Handling : Use gloveboxes for air-sensitive reactions to avoid oxidation of the thioether group .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., oxidative addition of Pd(0) to C-I bonds).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).

- Docking Studies : Model interactions with catalytic sites (e.g., Pd(PPh₃)₄) to optimize ligand design .

Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., TEMPO radicals) is critical .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) .

- Batch Analysis : Test multiple synthetic batches to isolate impurities (e.g., unreacted iodobenzene) using TLC .

Q. How can researchers optimize reaction conditions for this compound in heterocyclic synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature).

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation .

Statistical tools (e.g., ANOVA) should analyze reproducibility across trials .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer :

- Detailed Documentation : Include exact molar ratios, stirring rates, and quenching methods in supplementary materials .

- Collaborative Validation : Share samples with independent labs for NMR/X-ray cross-checking .

- Error Margins : Report yields as mean ± SD from ≥3 independent experiments .

Q. How should researchers address discrepancies in catalytic efficiency studies involving this compound?

- Methodological Answer :

- Control Experiments : Test catalyst-free conditions to rule out non-catalytic pathways.

- Surface Analysis : Use XPS or SEM to detect catalyst deactivation (e.g., Pd leaching).

- Meta-Analysis : Compare data across literature using standardized metrics (e.g., turnover number) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.